![molecular formula C18H29NO2S B2674654 Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine CAS No. 496014-05-2](/img/structure/B2674654.png)
Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is an organic compound that contains a total of 51 atoms, including 31 Hydrogen atoms, 19 Carbon atoms, and 1 Nitrogen atom . It has a total of 52 bonds, including 21 non-Hydrogen bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method is the alkylation of amines, where an alkyl halide reacts with an amine to produce an N-alkylated product . Another method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple bonds and aromatic bonds. It contains 2 six-membered rings and 1 secondary amine (aliphatic) . The chemical formula of this compound can be written as: C19H31N .Chemical Reactions Analysis
Amines like this compound can undergo various reactions. They can react with acid chlorides to form amides . They can also form imine derivatives, also known as Schiff bases, when they react with aldehydes and ketones . Amines can also react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis
Amines are organic compounds that contain and are often based on one or more atoms of nitrogen. They are good nucleophiles and weak bases. Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .Mechanism of Action
The mechanism of action of amines involves the formation of a bond involving the unshared electron pair on nitrogen. For example, in acylation, an acyl chloride, an anhydride, or an ester reacts with an amine to form an amide . Amines can also serve as nucleophiles, bonding to and forming products with a variety of electrophiles .
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2S/c1-6-19(17-10-8-7-9-11-17)22(20,21)18-15(4)13(2)12-14(3)16(18)5/h12,17H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXMECZRMNBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

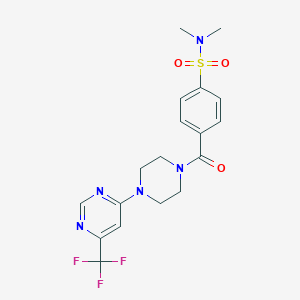
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)
![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)
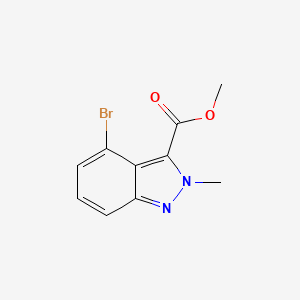
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)


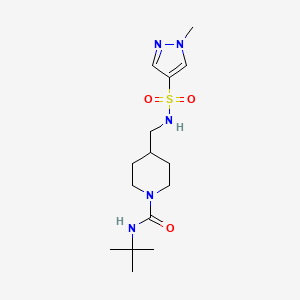
![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)
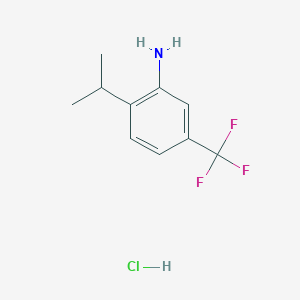
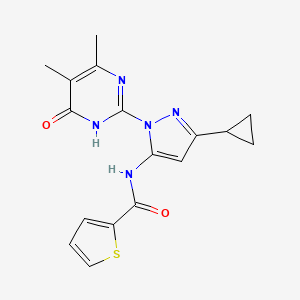

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)
